REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].[OH2:11].[C-:12]#[N:13].[Na+].Cl>C(OCC)C>[OH:4][C:1]([CH2:2][CH3:3])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:12]([NH2:13])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
89.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken vigorously for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1000 ml, two-opening ball matrass equipped with a separating funnel
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
when the mixture temperature had dropped to 5° C.
|
Type
|
CUSTOM
|
Details
|
stayed between 5° C. and 10° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
took nearly two hours
|
Duration
|
2 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
OC(C(=O)N)(C1=CC=CC=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |